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(1R,2S,4R)-2-Hydroxy-
Compound Name: alpha,alpha,4-

trimethylcyclohexanemethanol

Cat. No.: B013438

\ J

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Identification

(1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol, a specific
stereoisomer of p-Menthane-3,8-diol (PMD), is a monoterpenoid diol with significant interest
due to its biological activities, most notably its efficacy as an insect repellent. This document
provides a comprehensive overview of its fundamental properties, experimental protocols, and
known biological interactions.

Synonyms: Neomenthoglycol, (1R)-(+)-cis-p-Menthane-3,8-diol, cis-p-Menthane-3,8-diol
Chemical Structure:

Caption: 2D Structure of (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-
trimethylcyclohexanemethanol

Table 1: Basic Properties
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Property Value Source
(1S,2R,5R)-2-(2-
IUPAC Name hydroxypropan-2-yl)-5- [1]
methylcyclohexan-1-ol
CAS Number 92471-23-3 [1]
Molecular Formula C10H2002 [1]
Molecular Weight 172.27 g/mol [2]
] ] 92 °C (for cis-p-Menthane-3,8-
Melting Point )
diol)
Boiling Point 267.6 °C (estimated) [3]

Water Solubility

670.7 mg/L at 25 °C

(estimated)

[3]

XLogP3

2.2

[1]

Spectroscopic Data

While specific spectra for the pure (1R,2S,4R) isomer are not readily available in public

databases, data for mixtures of p-menthane-3,8-diol isomers have been published. The

following table summarizes the expected spectroscopic characteristics based on available

information.

Table 2: Spectroscopic Data Summary
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Technique

Key Features and
Expected Chemical Shifts

(5)

Source

1H NMR

Complex multiplets for
cyclohexyl protons (6 0.8-2.0
ppm), singlets for the two
methyl groups on the isopropyl
side chain (around & 1.1-1.3
ppm), a doublet for the methyl
group on the cyclohexane ring
(around 8 0.9 ppm), and a
signal for the proton on the
carbon bearing the secondary
alcohol (around 6 3.4-4.4

ppm).

[4]

13C NMR

Signals for the ten carbon
atoms, including those of the
methyl groups (& 20-30 ppm),
the cyclohexane ring carbons
(4 20-50 ppm), the carbon
bearing the secondary alcohol
(around & 67 ppm), and the
quaternary carbon of the

isopropyl group (around & 73
ppm).

[4]

Mass Spectrometry (MS)

Expected molecular ion peak
(M*) at m/z 172. Key
fragmentation peaks would
likely correspond to the loss of
water (m/z 154) and the loss of

the hydroxyisopropy! group.

[4]

Infrared (IR) Spectroscopy

A broad absorption band in the
region of 3200-3600 cm~1
corresponding to the O-H

stretching of the alcohol

[5]
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groups. C-H stretching
vibrations in the 2850-3000
cm~1 region. C-O stretching
vibrations around 1000-1200

cm™L,

Experimental Protocols
Synthesis

The synthesis of (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol is
typically achieved through the acid-catalyzed cyclization of (+)-citronellal, which is a major
component of essential oils from plants like Corymbia citriodora (lemon eucalyptus). This
reaction generally yields a mixture of p-menthane-3,8-diol stereocisomers.

Experimental Workflow: Synthesis and Purification

Synthesis

Purification

Acid-catalyzed Mixture of Chromatographic Separation
(+)-Citronellal cyclization p-Menthane-3,8-diol [ ( Hng Chi Il, GC (1R,2S,4R)-Isomer
(e.g., H2S0a or citric acid) stereoisomers &8 o(Ce )

Click to download full resolution via product page
Caption: General workflow for the synthesis and purification of the target compound.
Detailed Methodology for Synthesis (General):
A common method involves the treatment of (+)-citronellal with dilute sulfuric acid.[6]

o Reaction Setup: (+)-Citronellal is mixed with an aqueous solution of sulfuric acid (e.qg.,
0.25%).
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o Temperature and Time: The reaction mixture is heated (e.g., at 50°C) and stirred for several
hours (e.g., 11 hours) to achieve high conversion.

o Work-up: After the reaction is complete, the organic layer containing the mixture of p-
menthane-3,8-diol isomers is separated from the aqueous layer.

« Purification: The crude product is then purified, often through crystallization or
chromatographic methods, to isolate the different sterecisomers.

Purification and Analysis

The separation of the (1R,2S,4R) isomer from the other stereocisomers is a critical step and is

typically achieved using chromatographic techniques.

e High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC using a chiral
stationary phase (e.g., Chiralcel OD-H) can be employed to separate the different

stereoisomers.[7]

e Chiral Gas Chromatography (GC): Chiral GC columns can also be used for the analytical
separation and quantification of the stereoisomers.[5]

Biological Activity and Mechanism of Action

The primary and most well-documented biological activity of (1R,2S,4R)-2-Hydroxy-
alpha,alpha,4-trimethylcyclohexanemethanol is its insect repellent property.

Table 3: Biological Activity Data
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Activity Target Organism

Key Findings Source

Aedes albopictus
Insect Repellent o )
(Asian tiger mosquito)

The (1R)-(+)-cis-PMD
isomer exhibits the
highest repellency
index compared to

other stereoisomers.

Anopheles gambiae
Insect Repellent ] )
(Malaria mosquito)

All four tested
stereoisomers showed
[5][8]

equal repellent

activity.

Mechanism of Action as an Insect Repellent:

The precise mechanism of action is not fully elucidated but is believed to involve interactions

with the olfactory system of insects.

(1R,2S,4R)-PMD

Binds to

Insect Odorant Receptor
(e.g., on antennae)

ctivates/Modulates

Neuronal Signaling Cascade

Repellent Behavior
(Avoidance)
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Click to download full resolution via product page
Caption: Proposed mechanism of action for insect repellency.

It is hypothesized that p-menthane-3,8-diol interferes with the insect's ability to detect host
cues, such as carbon dioxide and skin odors, by binding to and modulating the activity of their
odorant receptors.[9] This disruption of sensory input leads to a repellent effect, causing the
insect to avoid the treated surface. The stereospecificity of this interaction, as suggested by
some studies, indicates that the three-dimensional shape of the molecule is crucial for its
binding to the receptor and subsequent biological effect.

Other Potential Applications

While primarily known as an insect repellent, the presence of hydroxyl groups in the molecule
suggests potential for other biological activities. For instance, some terpenoids exhibit
antimicrobial and anti-inflammatory properties. However, specific studies on (1R,2S,4R)-2-
Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol for these applications are currently
limited.

Conclusion

(1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol is a naturally derived
monoterpenoid with significant potential, particularly as a highly effective and stereospecific
insect repellent. Further research into its stereoselective synthesis and purification, as well as a
deeper investigation into its mechanism of action and other potential biological activities, will be
valuable for the development of new and improved products in the fields of public health and
beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b013438?utm_src=pdf-body-img
https://www.chemicalbook.com/article/p-menthane-3-8-diol-mechanism-of-action-applications-and-safety.htm
https://www.benchchem.com/product/b013438?utm_src=pdf-body
https://www.benchchem.com/product/b013438?utm_src=pdf-body
https://www.benchchem.com/product/b013438?utm_src=pdf-body
https://www.benchchem.com/product/b013438?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1. (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol | CLOH2002 | CID
9920491 - PubChem [pubchem.nchbi.nlm.nih.gov]

2. Substance Registry Services | US EPA [cdxapps.epa.gov]
3. neomenthoglycol, 3564-95-2 [thegoodscentscompany.com]

4. Solvent-free synthesis of novel para-menthane-3,8-diol ester derivatives from citronellal
using a polymer-supported scandium triflate catalyst - PMC [pmc.ncbi.nim.nih.gov]

5. bioone.org [bioone.org]
6. researchgate.net [researchgate.net]

7. Separation and quantitation of eight isomers in a molecule with three stereogenic centers
by normal phase liquid chromatography - PubMed [pubmed.ncbi.nim.nih.gov]

8. Repellent activities of stereocisomers of p-menthane-3,8-diols against Anopheles gambiae
(Diptera: Culicidae) - PubMed [pubmed.ncbi.nim.nih.gov]

9. p-Menthane-3,8-diol: mechanism of action, applications and safety Chemicalbook
[chemicalbook.com]

To cite this document: BenchChem. [In-Depth Technical Guide: (1R,2S,4R)-2-Hydroxy-
alpha,alpha,4-trimethylcyclohexanemethanol]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b013438#1r-2s-4r-2-hydroxy-alpha-alpha-4-
trimethylcyclohexanemethanol-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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